molecular formula C18H11ClN2O5S2 B11397115 6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11397115
M. Wt: 434.9 g/mol
InChI Key: WIGPPCPXASCOIR-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C18H11ClN2O5S2

Molecular Weight

434.9 g/mol

IUPAC Name

6-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H11ClN2O5S2/c1-28(24,25)10-3-4-12-16(7-10)27-18(20-12)21-17(23)15-8-13(22)11-6-9(19)2-5-14(11)26-15/h2-8H,1H3,(H,20,21,23)

InChI Key

WIGPPCPXASCOIR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole moiety, followed by the introduction of the chromene core and the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzothiazole-chromene derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name : 6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
  • CAS Number : 874192-01-5
  • Molecular Formula : C₁₈H₁₁ClN₂O₅S₂
  • Molecular Weight : 434.8733 g/mol

This compound is a chromene-2-carboxamide derivative featuring a benzothiazole scaffold substituted with a methylsulfonyl group at position 4. The chloro substituent on the chromene ring and the sulfonyl group on the benzothiazole moiety are critical for its physicochemical and pharmacological properties.

Comparison with Structurally Similar Compounds

Key Structural Analogs and Substituent Variations

The following compounds share the chromene-2-carboxamide core but differ in substituents on the benzothiazole or chromene rings, influencing their biological activity and physicochemical profiles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Differences
This compound (Target) 874192-01-5 C₁₈H₁₁ClN₂O₅S₂ 434.8733 Methylsulfonyl on benzothiazole (position 6)
6-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide 874192-03-7 C₂₄H₂₅ClN₂O₅S 488.9837 Ethoxypropyl carbamoyl on tetrahydrobenzothiophene ring
6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide 866245-42-3 C₁₈H₁₁ClFN₂O₃S 413.81 Fluoro (position 6) and methyl (position 7) on chromene

Structural Insights :

  • BH52627 (CAS 874192-03-7) : The ethoxypropyl carbamoyl substituent introduces flexibility and hydrogen-bonding capacity, which may increase solubility but reduce metabolic stability compared to the target compound .
  • Fluoro-Methyl Analog (CAS 866245-42-3) : Fluorine substitution at position 6 and a methyl group at position 7 on the chromene ring likely alter steric and electronic properties, affecting target selectivity .

Pharmacological and Physicochemical Comparisons

  • Bioactivity : Fluoro-substituted analogs (e.g., CAS 866245-42-3) may exhibit enhanced binding to ATP-binding pockets in kinases due to fluorine’s electronegativity and small atomic radius .

Biological Activity

The compound 6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₁ClN₂O₅S₂
  • Molecular Weight : 434.87 g/mol
  • CAS Number : 874192-01-5

The structure of the compound features a chromene core substituted with a benzothiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity
    • Studies have shown that derivatives of chromene compounds can possess significant antioxidant properties. For instance, related compounds were evaluated for their ability to scavenge free radicals and showed promising results with IC50 values indicating effective antioxidant capacity .
  • Antimicrobial Activity
    • The compound has been tested against various bacterial strains, demonstrating inhibitory effects. In particular, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 9.375 to 37.5 μg/mL against both gram-positive and gram-negative bacteria .
  • Anti-inflammatory Properties
    • The mechanism of action includes inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in inflammatory processes. Compounds similar to the one have been documented to exhibit dual inhibitory effects against COX and LOX enzymes, suggesting potential for treating inflammatory diseases .
  • Anticancer Activity
    • Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells. The activity is thought to be linked to the modulation of key signaling pathways involved in cell proliferation and apoptosis .

Case Study 1: Antimicrobial Evaluation

A series of benzothiazole derivatives were synthesized and evaluated for antimicrobial activity. The study found that specific derivatives exhibited significant antibacterial effects with MIC values lower than standard antibiotics used in clinical settings .

CompoundMIC (μg/mL)Bacterial Strain
C19.375Staphylococcus aureus
C215.625Escherichia coli
C337.5Pseudomonas aeruginosa

Case Study 2: Antioxidant Activity Assessment

In a comparative study assessing the antioxidant capacity of various chromene derivatives, the compound displayed strong radical scavenging activity with an IC50 value comparable to Trolox, a standard antioxidant .

CompoundIC50 (μM)Comparison Standard
C116.43Trolox (20 μM)
C215.98Trolox (20 μM)

The biological activities of This compound can be attributed to:

  • Enzyme Inhibition : The compound interacts with target enzymes like COX and LOX through competitive inhibition.
  • Radical Scavenging : It donates electrons to free radicals, stabilizing them and preventing cellular damage.

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